2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
The compound 2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core with a 2-methoxyethyl ester group at the 3-position and a prenyl (3-methylbut-2-en-1-yl) ether substituent at the 5-position.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12(2)7-8-21-14-5-6-16-15(11-14)17(13(3)23-16)18(19)22-10-9-20-4/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZZGXHFMWEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC=C(C)C)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a benzofuran core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.30 g/mol |
| LogP | 2.495 |
| Solubility | Moderate |
Biological Activity Overview
Benzofuran derivatives have garnered attention due to their wide range of biological activities. The specific compound has been investigated for several key pharmacological effects:
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that structural modifications can enhance activity against specific pathogens .
Antitumor Activity
Benzofurans are also recognized for their antitumor potential. A review of bioactive benzofuran derivatives indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's structure may contribute to its ability to interact with cellular targets involved in tumor growth.
Anti-inflammatory Effects
Inflammation is a critical process in many diseases, including cancer and autoimmune disorders. Some benzofuran derivatives have shown promise in reducing inflammatory markers in vitro and in vivo . The anti-inflammatory potential of this compound warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of benzofurans is often influenced by their structural features. Modifications at various positions on the benzofuran ring can significantly alter their pharmacological profiles. For instance:
- Substituents : The presence of alkyl or methoxy groups can enhance lipophilicity, affecting absorption and bioavailability.
- Functional Groups : Different functional groups can interact with biological targets, modifying the compound's efficacy and safety profile.
Case Studies and Research Findings
Several studies have examined the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound:
- Antimicrobial Study : A comparative analysis of various benzofurans showed that those with longer alkyl chains exhibited enhanced antimicrobial activity against Gram-positive bacteria .
- Antitumor Mechanism : In vitro studies demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Model : Animal studies indicated that benzofuran compounds could reduce inflammation markers significantly compared to control groups, highlighting their therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations at the 5-Oxy Position
The 5-oxy substituent significantly influences molecular properties. Key comparisons include:
Key Observations :
Ester Group Modifications
The ester moiety at the 3-position affects solubility and metabolic stability:
Key Observations :
- The 2-methoxyethyl ester in the target compound may improve aqueous solubility compared to methyl or isopropyl esters, critical for pharmacokinetics .
- Bulkier esters (e.g., isopropyl in ) could hinder enzymatic hydrolysis, prolonging half-life.
Computational and Experimental Insights
- Hydrogen Bonding : Compounds with nitro or sulfonyl groups (e.g., ) exhibit higher hydrogen-bond acceptor counts (6–7 vs. 4 for the target compound), influencing solubility and protein interactions .
- Synthetic Accessibility : The prenyl group in the target compound may complicate synthesis due to steric hindrance, whereas nitrobenzoyl derivatives () are more straightforward to functionalize.
- Software Utilization : Crystallographic tools like SHELX and ORTEP are critical for resolving benzofuran derivatives’ structures, particularly for confirming substituent orientations.
Research Implications
- Biological Activity : The prenyl group’s lipophilicity may favor interactions with hydrophobic targets (e.g., enzymes or membranes), while nitrobenzoyl derivatives () could exhibit redox activity.
- Toxicity Profiles : Sulfonyl-containing analogs () might show lower toxicity due to metabolic detoxification pathways, whereas halogenated compounds () require careful toxicity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
